2-{[6-Amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-YL]sulfanyl}-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-YL]acetamide
Overview
Description
2-{[6-Amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-YL]sulfanyl}-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-YL]acetamide is a complex organic compound that belongs to the class of pyrimidines and thiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-Amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-YL]sulfanyl}-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-YL]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and thiadiazole intermediates, followed by their coupling through a sulfanyl linkage. Common reagents used in these reactions include amines, acyl chlorides, and thiols, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
2-{[6-Amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-YL]sulfanyl}-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-YL]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the amino or acetamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-{[6-Amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-YL]sulfanyl}-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-YL]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{[6-Amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-YL]sulfanyl}-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-YL]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can trigger downstream signaling pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{[6-Amino-1-(4-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-YL]sulfanyl}-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-YL]acetamide
- **2-{[6-Amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-YL]sulfanyl}-N-[5-(2-ethylpropyl)-1,3,4-thiadiazol-2-YL]acetamide
Uniqueness
The uniqueness of 2-{[6-Amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-YL]sulfanyl}-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-YL]acetamide lies in its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both pyrimidine and thiadiazole rings, along with the sulfanyl linkage, contributes to its versatility and potential for diverse applications.
Properties
IUPAC Name |
2-[6-amino-1-(3-methylphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S2/c1-11(2)7-17-23-24-18(29-17)21-16(27)10-28-19-22-15(26)9-14(20)25(19)13-6-4-5-12(3)8-13/h4-6,8-9,11H,7,10,20H2,1-3H3,(H,21,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSLTECGQVVKNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=O)N=C2SCC(=O)NC3=NN=C(S3)CC(C)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.